![molecular formula C13H16N2O2 B13547507 3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
3-[Benzyl(methyl)amino]piperidine-2,6-dione
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Overview
Description
3-[Benzyl(methyl)amino]piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]piperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzyl and methyl amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a piperidine-2,6-dione derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The compound 3-[Benzyl(methyl)amino]piperidine-2,6-dione, a piperidine-2,6-dione derivative, has applications in scientific research, particularly in the development of therapeutic agents .
Scientific Research Applications
This compound is a chemical compound with the molecular formula C13H16N2O2 . Patent literature and scientific articles suggest its use as an intermediate in synthesizing complex molecules with potential therapeutic applications .
Alzheimer's Disease Therapy
Piperidine derivatives, including compounds structurally related to this compound, have shown promise in treating Alzheimer's disease . These derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, offering antioxidant and metal chelating properties .
PROTACs and Targeted Protein Degradation
This compound derivatives are used in developing Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase . The E3 ubiquitin ligase then facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
- Targeting Ligand : Binds to the target protein.
- Degron : Binds to an E3 ligase, such as cereblon.
- Linker : Covalently connects the targeting ligand to the degron.
Role in Ubiquitin-Proteasome Pathway (UPP)
The ubiquitin-proteasome pathway (UPP) is essential for maintaining cellular homeostasis through the selective removal of damaged or misfolded proteins . The UPP regulates various cellular processes, including antigen processing, apoptosis, cell cycling, DNA repair, immune response, and neural degeneration .
- Ubiquitination : E3 ubiquitin ligases attach multiple ubiquitin molecules to a target protein.
- Proteasomal Degradation : The tagged protein is recognized and digested by the proteasome into small peptides and amino acids.
E3 Ligase Ligands
E3 ubiquitin ligases are crucial enzymes in the UPP, facilitating the ubiquitination of target proteins . They are divided into four families: HECT-domain E3s, U-box E3s, monomeric RING E3s, and multi-subunit E3s .
- Cereblon: Thalidomide binds to cereblon, leading to the development of compounds for targeted protein degradation.
- MDM2: The first E3 ligase successfully targeted with a small molecule, which ubiquitinates the tumor suppressor p53.
Synthesis of Pomalidomide Derivatives
3-Aminopiperidine-2,6-dione hydrochloride is used in synthesizing N-alkylated pomalidomide derivatives, which contain a two-carbon spacer that allows the attachment of primary amine linkers via amide bond formation .
- React 3-nitrophthalic anhydride with benzyl alcohol and benzyl bromide.
- Reduce the nitro group with stannous chloride.
- Alkylate the resulting amine group with tert-butyl bromoacetate to yield compound 25.
- Condense intermediate with 3-aminopiperidine-2,6-dione hydrochloride into an N-alkylated pomalidomide derivative 26.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]piperidine-2,6-dione involves its interaction with specific molecular targets. For example, the compound may bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The benzyl and methyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyl)piperidine-2,6-dione: Similar structure but lacks the methyl group.
3-(Methyl)piperidine-2,6-dione: Similar structure but lacks the benzyl group.
Piperidine-2,6-dione: The parent compound without any substitutions.
Uniqueness
3-[Benzyl(methyl)amino]piperidine-2,6-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications .
Biological Activity
3-[Benzyl(methyl)amino]piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a methylamino group. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various piperidine derivatives, finding that substitutions on the piperidine ring significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced antibacterial activity, suggesting that the benzyl group in this compound may contribute positively to its bioactivity .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. Research indicates that piperidine derivatives can modulate pathways involved in cancer cell proliferation and apoptosis. The compound's structural characteristics allow it to interact with cellular receptors and enzymes that regulate these pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzyl and methylamino groups enhance binding affinity to enzymes and receptors, facilitating inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases and cancer .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various piperidine derivatives, this compound demonstrated significant inhibition against multiple bacterial strains. The study utilized a microdilution method to determine Minimum Inhibitory Concentrations (MICs), revealing that modifications on the piperidine ring could enhance antimicrobial potency .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds similar to this compound. It was found that these compounds could effectively inhibit AChE activity in vitro, suggesting their potential utility in treating Alzheimer's disease by preventing acetylcholine breakdown .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential.
Compound Name | Antimicrobial Activity | AChE Inhibition | Anticancer Activity |
---|---|---|---|
This compound | Significant | Yes | Yes |
Piperidine Derivative A | Moderate | No | Yes |
Piperidine Derivative B | Low | Yes | No |
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13(11)17/h2-6,11H,7-9H2,1H3,(H,14,16,17) |
InChI Key |
BGWZOSSNHRNGBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(=O)NC2=O |
Origin of Product |
United States |
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